Product packaging for 1,1-Bis(benzo[d]thiazol-2-yl)ethanol(Cat. No.:CAS No. 126521-84-4)

1,1-Bis(benzo[d]thiazol-2-yl)ethanol

Cat. No.: B13007027
CAS No.: 126521-84-4
M. Wt: 312.4 g/mol
InChI Key: SIBUPRJXUCVTOR-UHFFFAOYSA-N
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Description

1,1-Bis(benzo[d]thiazol-2-yl)ethanol is a sophisticated chemical reagent designed for advanced organic synthesis and medicinal chemistry research. This compound features a central ethanol unit symmetrically functionalized with two benzothiazole rings, a privileged scaffold in drug discovery. The benzothiazole core is recognized for its significant role in the development of bioactive molecules, particularly as inhibitors of key biological targets such as the Epidermal Growth Factor Receptor (EGFR) . Recent scientific investigations have demonstrated that novel hybrid compounds based on the benzo[d]thiazole scaffold exhibit potent anti-cancer activity, notably against breast cancer cell lines (e.g., T47D), by acting as EGFR-dependent signaling inhibitors and inducing apoptosis . As a key synthetic intermediate, this compound is primarily utilized in the preparation of various heterocyclic compounds . Its structural complexity makes it invaluable for constructing novel molecular architectures, such as hybrid compounds with 1,2,3-triazole linkers, which are accessed via click chemistry methodologies . Researchers employ this reagent in the development of potential pharmaceuticals and in the creation of advanced materials. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2OS2 B13007027 1,1-Bis(benzo[d]thiazol-2-yl)ethanol CAS No. 126521-84-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126521-84-4

Molecular Formula

C16H12N2OS2

Molecular Weight

312.4 g/mol

IUPAC Name

1,1-bis(1,3-benzothiazol-2-yl)ethanol

InChI

InChI=1S/C16H12N2OS2/c1-16(19,14-17-10-6-2-4-8-12(10)20-14)15-18-11-7-3-5-9-13(11)21-15/h2-9,19H,1H3

InChI Key

SIBUPRJXUCVTOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)(C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

Mechanistic Insights and Reaction Pathway Analysis for 1,1 Bis Benzo D Thiazol 2 Yl Ethanol Formation

Proposed Reaction Mechanisms for the Formation of 1,1-Bis(benzo[d]thiazol-2-yl)ethanol

The formation of the benzothiazole (B30560) ring system, the core of this compound, is most commonly achieved through the condensation of 2-aminothiophenol (B119425) with a carbonyl-containing compound. mdpi.commdpi.com In the case of this compound, the carbonyl source is conceptually related to acetic acid or its derivatives.

A plausible mechanistic pathway begins with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of an acetic acid equivalent. This is followed by an intramolecular cyclization, where the thiol group attacks the intermediate imine or a related species. Subsequent dehydration and oxidation lead to the formation of the aromatic benzothiazole ring. mdpi.com

The formation of the "bis" structure, containing two benzothiazole moieties attached to a single carbon atom, suggests a step-wise or a convergent synthetic strategy. One possible route involves the reaction of a pre-formed 2-substituted benzothiazole with a second equivalent of 2-aminothiophenol and a carbonyl source. Alternatively, a di-functionalized precursor could react with two equivalents of 2-aminothiophenol.

The reaction conditions, including the choice of catalyst and solvent, play a crucial role in directing the reaction towards the desired product. Various catalysts, such as Brønsted acids, Lewis acids, and even nanoparticles, have been employed in the synthesis of benzothiazole derivatives. mdpi.commdpi.comindexcopernicus.com The solvent can influence reaction rates and selectivity, with options ranging from traditional organic solvents to more environmentally friendly choices like water. mdpi.comindexcopernicus.com

Elucidation of Key Intermediates in Synthesis Pathways

The identification of key intermediates is crucial for understanding the reaction mechanism and optimizing the synthesis of this compound. Based on the general mechanism for benzothiazole formation, several transient species can be postulated.

Following the initial nucleophilic attack of 2-aminothiophenol on the carbonyl group, a carbinolamine intermediate is likely formed. This intermediate is often unstable and readily undergoes dehydration to form a Schiff base (imine) . The subsequent intramolecular cyclization of the Schiff base, through the attack of the thiol group, leads to a 2,3-dihydrobenzothiazole intermediate. The final step involves the oxidation of this dihydrobenzothiazole to the aromatic benzothiazole ring. mdpi.com

In the context of forming the "bis" compound, an intermediate where one benzothiazole ring is already formed and is attached to a reactive carbonyl or a related functional group is conceivable. This intermediate would then react with a second molecule of 2-aminothiophenol to form the final product. Spectroscopic techniques such as UV/vis can be employed to detect the presence of radical cationic species which may act as intermediates in certain photochemical or oxidative synthesis routes. nih.gov

Proposed Intermediate Description Role in Pathway
CarbinolamineProduct of the initial nucleophilic attack of the amine on the carbonyl group.First key intermediate, typically transient.
Schiff Base (Imine)Formed by the dehydration of the carbinolamine.Precursor to intramolecular cyclization.
2,3-DihydrobenzothiazoleResult of the intramolecular attack of the thiol group on the imine carbon.Penultimate intermediate before aromatization.
2-Substituted Benzothiazole with Reactive GroupA benzothiazole molecule with a functional group capable of reacting with another 2-aminothiophenol.Key intermediate in a stepwise synthesis of the "bis" compound.

Stereochemical Considerations in the Synthesis of Chiral Derivatives

The central carbon atom in this compound, which is bonded to two benzothiazole rings, a hydroxyl group, and a methyl group, is a stereocenter. Therefore, the synthesis of this compound can lead to a racemic mixture of enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically pure or enriched forms of such chiral bis(heteroaryl)methanols is a significant challenge in organic synthesis.

One approach to achieving stereocontrol is through the use of chiral catalysts or auxiliaries. nih.gov Rh(I)-catalyzed asymmetric cycloaddition reactions have been explored for the stereochemical control of axial chirality in related biaryl systems, which could potentially be adapted. nih.gov Another strategy involves the diastereoselective synthesis where a chiral auxiliary is used to direct the formation of a specific diastereomer, which can then be separated and the auxiliary removed.

While specific studies on the stereoselective synthesis of this compound are not widely reported, the principles of asymmetric synthesis provide a framework for approaching this challenge. The choice of chiral ligand, metal catalyst, and reaction conditions would be critical in achieving high enantioselectivity.

Investigations into Unsuccessful or Divergent Reaction Pathways

In the synthesis of complex molecules like this compound, the desired reaction pathway can be accompanied by side reactions leading to byproducts or a complete failure to form the target compound. While specific literature detailing failed attempts to synthesize this exact molecule is scarce, general challenges in benzothiazole synthesis can provide insights into potential pitfalls.

One common side reaction is the formation of 2,2'-bis(benzothiazole) through self-condensation, particularly under certain reaction conditions or in the presence of specific reagents. thieme-connect.de The stability of the benzothiazole ring is generally good towards acids, but it can be susceptible to ring-opening reactions in the presence of strong bases. thieme-connect.de

The choice of starting materials and reagents is also critical. For instance, certain aldehydes or ketones might be prone to self-condensation or other side reactions under the conditions required for benzothiazole formation. The oxidation step to form the aromatic benzothiazole ring can sometimes lead to over-oxidation or the formation of undesired byproducts if not carefully controlled. Furthermore, the reaction of 2-aminothiophenol with certain ketones can lead to 2,2-disubstituted benzothiazolines, which may require a subsequent pyrolysis step to yield the desired 2-substituted benzothiazole. indexcopernicus.com

Understanding these potential divergent pathways is essential for the rational design of a successful synthesis of this compound, allowing for the optimization of reaction conditions to minimize the formation of unwanted side products.

Based on a comprehensive search of available scientific literature, there is no specific experimental data for the compound "this compound." Detailed spectroscopic and crystallographic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, for this particular molecule are not present in the accessed resources.

The structural elucidation and advanced characterization as outlined in the request rely on empirical data that has not been published or is not publicly accessible. While general spectroscopic features of the benzothiazole ring system are well-documented for a variety of derivatives, applying this general knowledge to construct a detailed, scientifically accurate analysis of "this compound" would be speculative and would not meet the required standard of scientific accuracy.

Therefore, it is not possible to generate the requested article with the specified content, including data tables and detailed research findings, for each subsection. The creation of such an article requires access to primary research data that is currently unavailable.

Theoretical and Computational Chemistry Studies of 1,1 Bis Benzo D Thiazol 2 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of 1,1-Bis(benzo[d]thiazol-2-yl)ethanol. These computational methods allow for a detailed analysis of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT can be employed to determine its most stable three-dimensional conformation by calculating the energies of various possible spatial arrangements of its atoms. The resulting conformational analysis helps in understanding the molecule's shape and flexibility.

Furthermore, DFT calculations provide valuable information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of the compound. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Electronic Characteristics of Related Benzothiazole (B30560) Scaffolds (Note: This data is for related compounds and not this compound)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Benzo[1,2-d:4,5-d′]bis( nih.govfrontiersin.orgacs.orgthiadiazole) -7.25 -2.89 4.36
4-bromobenzo[1,2-d:4,5-d′]bis( nih.govfrontiersin.orgacs.orgthiadiazole) -7.31 -3.01 4.30
4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govfrontiersin.orgacs.orgthiadiazole) -7.38 -3.14 4.24

This table is based on data from studies on related benzothiazole structures to illustrate the type of information generated by quantum chemical calculations. mdpi.com

Molecular Modeling Approaches to Understand Compound Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These approaches are instrumental in understanding how this compound might interact with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a key in-silico tool that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. For this compound, docking simulations can identify potential binding sites on various target proteins and estimate the binding affinity. This is crucial for hypothesizing its mechanism of action and for drug discovery processes. The simulation calculates a docking score, often expressed in terms of binding energy (e.g., kcal/mol), which indicates the strength of the interaction.

Studies on other benzothiazole derivatives have successfully used molecular docking to explore their potential as inhibitors for various enzymes. For example, benzothiazole-isothiourea derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and Aβ1-42 aggregation, which are implicated in Alzheimer's disease. nih.gov These studies demonstrated that certain derivatives had favorable binding energies, suggesting strong interactions with the target enzymes. nih.gov

In-Silico Studies on Related Benzothiazole Scaffolds

The benzothiazole scaffold is a common motif in medicinal chemistry, and numerous in-silico studies have been conducted on its derivatives to explore their therapeutic potential. These studies provide a valuable framework for understanding the potential applications of this compound.

Research has shown that benzothiazole derivatives can be investigated as potential inhibitors for a variety of targets, including those relevant to cancer and infectious diseases. frontiersin.orgnih.gov For instance, in-silico methods have been used to screen benzothiazole-based compounds as potential inhibitors of trehalase in malaria-transmitting mosquitoes. frontiersin.org Such studies often involve large-scale virtual screening of compound libraries, followed by more detailed molecular docking and molecular dynamics simulations to refine the potential lead compounds. frontiersin.org

Furthermore, the nih.govfrontiersin.orgresearchgate.nettriazolo[3,4-b]benzothiazole scaffold has been identified as a potent inhibitor of PARP enzymes, which are involved in DNA repair and are a target for cancer therapy. acs.orgresearchgate.net These comprehensive studies combine computational predictions with experimental validation, showcasing the power of in-silico approaches in modern drug discovery. acs.orgresearchgate.net The insights gained from these studies on related scaffolds can inform the design of future computational and experimental investigations into the biological activities of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 1,1-bis(benzo[d]thiazol-2-yl)ethanol, and how can reaction conditions be optimized to improve yields?

The synthesis of benzothiazole derivatives often involves condensation reactions, alkylation, or cyclization. For example, in the synthesis of structurally related compounds like 1-(benzo[d]thiazol-2-yl)-4-iodobutan-1-one, a two-step procedure is used: deprotonation of benzothiazole with n-BuLi in THF followed by reaction with lactones or alkylating agents . For this compound, a plausible route may involve the reaction of (benzo[d]thiazol-2-yl)acetonitrile with aldehydes under reflux in ethanol using piperidine as a catalyst, as demonstrated for similar bis-heterocyclic acrylonitriles . Optimization can be achieved by varying solvents (e.g., ethanol vs. dioxane), reaction time (2–16 hours), and temperature. Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm product identity .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

  • Spectroscopy : ¹H and ¹³C NMR are essential for confirming molecular structure, particularly the presence of ethanol and benzothiazole moieties. For example, in related bis(benzo[d]thiazol-2-yl) derivatives, aromatic protons in the benzothiazole ring typically appear at δ 7.5–8.5 ppm, while the ethanol group shows signals near δ 4.5–5.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) can validate molecular formulas, as seen in compounds like 3,3'-((propane-1,3-diylbis(oxy))bis(4,1-phenylene))bis(2-(benzo[d]thiazol-2-yl)acrylonitrile) (m/z 562, [M⁺]) .
  • Computational methods : Density functional theory (DFT) and time-dependent DFT (TD-DFT) can predict electronic properties, such as absorption/emission spectra, by modeling intramolecular hydrogen bonds (IHBs) and excited-state proton transfer (ESIPT) processes .

Q. How can researchers evaluate the biological activity of this compound, particularly in anti-inflammatory or redox-related applications?

Biological screening often involves in vitro assays. For benzothiazole derivatives, cyclooxygenase (COX) inhibition assays or interleukin-6 (IL-6) suppression studies are common. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were tested for COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA) . Additionally, redox activity can be assessed via NADH depletion assays, as demonstrated for iridium-based fluorophores targeting cancer cell redox imbalance .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds (IHBs) and heteroatom substitutions influence the photophysical properties of this compound?

TD-DFT studies on analogous compounds like 2,5-bis(benzo[d]thiazol-2-yl)phenol (BTP) reveal that IHBs stabilize excited-state configurations, enhancing fluorescence via ESIPT. Replacing sulfur with oxygen or selenium alters electronegativity, affecting IHB strength and emission wavelengths. For example, BTP derivatives with Se show redshifted emission due to reduced electronegativity . Computational workflows should include geometry optimization at the B3LYP/6-31G(d,p) level and solvent effects modeled via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reaction yields or selectivity during the synthesis of bis-benzothiazole derivatives?

Contradictions often arise from competing reaction pathways. For example, in the synthesis of 1-(benzo[d]thiazol-2-yl)-4-iodobutan-1-one, side reactions during alkylation can be suppressed by optimizing the molar ratio of reactants (e.g., 1:1 benzothiazole to lactone) and using milder bases like K₂CO₃ instead of NaH . Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) and DFT-based transition-state analysis can identify rate-limiting steps and guide condition adjustments .

Q. How can solvent effects and solvation models be leveraged to predict the reactivity of this compound in different environments?

Continuum solvation models (e.g., PCM) quantify solvent polarity effects on reaction barriers. For example, ethanol’s high polarity stabilizes charged intermediates in SN2 reactions, whereas nonpolar solvents like toluene favor radical pathways . Computational tools like Gaussian or ORCA can simulate solvent-dependent activation energies, validated experimentally via kinetic profiling in solvents of varying dielectric constants (e.g., ethanol, acetonitrile, DMF) .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound, and how can they be mitigated?

Key challenges include:

  • Purification : Column chromatography is impractical at scale. Alternatives include recrystallization (e.g., using ethanol/methanol mixtures) or fractional distillation.
  • Byproduct formation : Optimize stoichiometry (e.g., excess aldehydes to drive bis-condensation) and use flow chemistry to enhance mixing .
  • Safety : Handle iodinating agents (e.g., I₂/Ph₃P) in controlled environments due to toxicity .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR splitting patterns) for benzothiazole derivatives?

Ambiguities in NMR signals (e.g., overlapping peaks) can be resolved via:

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing between regioisomers .
  • Variable-temperature NMR : Cooling samples to –40°C slows conformational exchange, sharpening split signals .
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian NMR shielding calculations match experimental data to theoretical models .

Q. What computational frameworks are recommended for modeling the electronic structure and reactivity of this compound?

  • Ground-state geometry : Optimize at the B3LYP/6-31G(d,p) level .
  • Excited states : Use TD-DFT with CAM-B3LYP or ωB97XD functionals to account for charge-transfer effects .
  • Solvent interactions : Apply SMD or PCM models to simulate ethanol or acetonitrile environments .
  • Reactivity : Natural bond orbital (NBO) analysis identifies electrophilic/nucleophilic sites, validated via Fukui indices .

Advanced Methodological Insights

Q. How can researchers integrate machine learning (ML) to predict synthetic pathways or biological activity for benzothiazole derivatives?

ML models trained on databases like Reaxys or PubChem can predict:

  • Reaction feasibility : Use Pistachio or BKMS_METABOLIC datasets to score plausible precursors .
  • Bioactivity : Train classifiers on COX inhibition data or cytotoxicity profiles from ChEMBL .
  • Optimal conditions : Regression models correlate solvent polarity, temperature, and catalyst choice with yield .

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